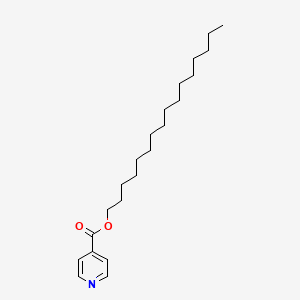

Isonicotinic acid, hexadecyl ester

Description

Contextualization of Pyridine (B92270) Carboxylic Acid Esters in Chemical Synthesis and Application Domains

Pyridine carboxylic acids are a class of organic compounds that consist of a pyridine ring substituted with a carboxylic acid group. wikipedia.org There are three isomers: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.org The esters derived from these acids are significant intermediates and building blocks in a wide array of chemical applications. chemimpex.comgoogle.com

In the realm of chemical synthesis, pyridine carboxylic acid esters are valued for their utility in creating more complex molecules. They serve as crucial precursors in the production of pharmaceuticals, agrochemicals, and fine chemicals. chemimpex.comgoogle.com For instance, they are used to synthesize herbicides and drugs for treating conditions like fibrotic diseases. google.com Their derivatives, such as hydrazides prepared from the esters, have shown potential anti-tubercular activity. google.com The stability and reactivity of the aromatic pyridine ring make these esters versatile for developing active pharmaceutical ingredients. chemimpex.comnih.gov Beyond their role as synthetic intermediates, they also find application as specialized solvents. google.com

Review of Prior Academic Literature on Isonicotinic Acid Esterification Methodologies and Derivatives

The synthesis of isonicotinic acid esters has been approached through several established esterification methods. A common and traditional approach is the Fischer esterification, which involves reacting isonicotinic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and typically requires heating over several hours. google.comresearchgate.netresearchgate.net

Another widely used methodology involves the conversion of isonicotinic acid into a more reactive intermediate, isonicotinoyl chloride, usually as its hydrochloride salt. mdpi.comnih.gov This is achieved by treating the acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). mdpi.com The resulting acid chloride hydrochloride can then be reacted with an alcohol or a phenol (B47542) in the presence of a base like triethylamine (B128534) to yield the desired ester. mdpi.comnih.gov This method has been successfully employed to prepare various "active esters," such as the p-nitrophenyl, pentafluorophenyl, and N-hydroxysuccinimidyl esters, which are valuable acylating agents in their own right. mdpi.comnih.gov

For more sensitive substrates or when milder conditions are required, the Steglich esterification offers a valuable alternative. nih.gov This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in conjunction with a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the direct condensation of the carboxylic acid with an alcohol under neutral and mild conditions. nih.gov

These methodologies have led to the synthesis of a variety of isonicotinic acid esters, primarily with short-chain alcohols or specific phenols for use as synthetic intermediates. researchgate.netmdpi.com

Table 1: Comparison of Isonicotinic Acid Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Fischer Esterification | Isonicotinic Acid, Alcohol, H₂SO₄ | Reflux/Heat | Simple, inexpensive reagents | Harsh acidic conditions, requires high temperatures, often requires excess alcohol | google.comresearchgate.net |

| Acid Chloride Formation | Isonicotinic Acid, SOCl₂, Alcohol, Base (e.g., Triethylamine) | Room Temperature or Mild Heat | High reactivity, good for less reactive alcohols | Generates HCl, acid chloride can be moisture-sensitive | mdpi.comnih.gov |

| Steglich Esterification | Isonicotinic Acid, Alcohol, DCC/DIC, DMAP | Mild, often Room Temperature | Mild neutral conditions, good for sensitive substrates | Coupling agent byproducts can be difficult to remove | nih.gov |

Identification of Current Research Gaps and Unexplored Avenues for Isonicotinic acid, hexadecyl ester

Despite the extensive research into pyridine carboxylic acids and their short-chain esters, a significant gap exists in the scientific literature concerning long-chain alkyl esters, specifically this compound. A search for this particular compound yields minimal specific data beyond basic identifiers. The National Institute of Standards and Technology (NIST) database provides its chemical formula and molecular weight but offers no experimental or application data. nist.gov

The current body of literature focuses heavily on short-chain esters as intermediates for further reactions, particularly in pharmaceuticals. nih.govresearchgate.net There is a distinct lack of investigation into the physicochemical properties and potential applications that arise from combining the polar isonicotinic acid head group with a long, nonpolar hexadecyl (C16) alkyl tail.

Key unexplored areas include:

Synthesis Optimization: While general esterification methods exist, no studies have reported an optimized, high-yield synthesis specifically for this compound.

Physicochemical Characterization: There is no published data on the compound's melting point, boiling point, solubility in various solvents, or detailed spectroscopic characterization.

Material Properties: The amphiphilic structure of this molecule—a polar heterocyclic head and a long nonpolar tail—suggests potential for self-assembly, surfactant behavior, or the formation of liquid crystalline phases. These properties remain entirely unexplored.

Potential Applications: While long-chain fatty acid esters are used as lubricants and in cosmetics, the unique properties imparted by the pyridine ring in this compound could open new application areas in materials science, such as functional surface coatings, or as a specialized non-ionic surfactant. uu.nl

Defined Research Objectives and Scope for this compound Investigations

Based on the identified research gaps, a focused investigation into this compound is warranted. The primary objectives of such research should be:

To Develop and Optimize a Synthetic Protocol: The initial goal is to establish a reliable and efficient method for the synthesis of high-purity this compound. This would involve comparing different esterification strategies (e.g., Fischer, acid chloride, Steglich) to maximize yield and minimize purification challenges with a long-chain alcohol.

To Conduct Comprehensive Physicochemical Characterization: The synthesized compound must be thoroughly characterized. This includes determining fundamental properties and acquiring detailed spectroscopic data to create a complete and publicly available dataset for the compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₂H₃₇NO₂ | nist.gov |

| Molecular Weight | 347.53 g/mol | nist.gov |

| IUPAC Name | hexadecyl pyridine-4-carboxylate |

To Investigate Material and Supramolecular Properties: A key objective would be to study the compound's behavior in the solid and liquid states. This includes investigating its potential to act as a surfactant by measuring properties like critical micelle concentration, and studying its thermal behavior using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy to identify any liquid crystalline phases.

To Explore Potential Application Domains: The final objective is to perform preliminary explorations into its utility. This could involve evaluating its properties as a surface modifier on different substrates or assessing its performance as a phase transfer catalyst or a component in lubricant formulations.

The scope of this research would be confined to the fundamental chemistry and material science of the compound, establishing a foundational understanding from which more specialized application-based studies could be launched.

Structure

2D Structure

Properties

IUPAC Name |

hexadecyl pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-22(24)21-16-18-23-19-17-21/h16-19H,2-15,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUBJXFCGLTLMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336270 | |

| Record name | Isonicotinic acid, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81672-33-5 | |

| Record name | Hexadecyl 4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81672-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonicotinic acid, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Mechanistic Elucidation

Development and Optimization of Esterification Protocols for Isonicotinic acid, hexadecyl ester

The creation of this compound hinges on the formation of an ester bond between isonicotinic acid and hexadecanol (B772). Various protocols have been developed and optimized to maximize yield and purity, ranging from direct acid-catalyzed methods to the use of highly reactive intermediates and advanced catalytic systems.

Direct esterification, most notably the Fischer-Speier esterification, represents a fundamental approach to synthesizing this compound. wikipedia.org This method involves the reaction of isonicotinic acid with hexadecanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgresearchgate.net The reaction is typically conducted under reflux conditions to drive the equilibrium towards the formation of the ester by removing the water produced. wikipedia.org

The Fischer esterification is a thermodynamically controlled process, which means that the most stable ester is generally the major product. wikipedia.org This can be advantageous in preventing the formation of unwanted side products. The reaction proceeds through a series of steps initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. wikipedia.orglibretexts.org A tetrahedral intermediate is formed, and after a proton transfer and the elimination of a water molecule, the final ester product is generated. wikipedia.orgorganic-chemistry.org

While direct esterification is a well-established method, its efficiency can be influenced by several factors. The use of an excess of one of the reactants, typically the alcohol, or the continuous removal of water via methods like Dean-Stark distillation can significantly improve the yield. wikipedia.orgorganic-chemistry.org

To overcome some of the limitations of direct esterification, such as the need for harsh acidic conditions and high temperatures, methods involving activated ester intermediates have been investigated. These strategies involve converting the carboxylic acid into a more reactive species prior to its reaction with the alcohol.

One common approach is the formation of an acyl chloride. Isonicotinic acid can be converted to isonicotinoyl chloride hydrochloride by reacting it with thionyl chloride. mdpi.comprepchem.comprepchem.com This acyl chloride is a highly reactive intermediate that readily reacts with alcohols like hexadecanol to form the corresponding ester. The reaction of isonicotinoyl chloride with an alcohol is a type of nucleophilic acyl substitution.

Another significant method for activating the carboxylic acid is through the use of coupling reagents, such as carbodiimides. wikipedia.org Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used for this purpose. researchgate.netpeptide.compeptide.com The reaction of a carboxylic acid with a carbodiimide (B86325) forms an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by an alcohol. peptide.comluxembourg-bio.com This method, often referred to as Steglich esterification, can be performed under mild conditions and often gives high yields. researchgate.net To further enhance the efficiency and minimize side reactions like the rearrangement of the O-acylisourea to an unreactive N-acylurea, additives such as N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (B28879) (DMAP) are often employed. nih.govorganic-chemistry.org

A study on the synthesis of an isonicotinate-derived porphyrin utilized DCC as a coupling agent with DMAP as a catalyst for the acylation of a vanillin (B372448) derivative with isonicotinic acid, achieving good results. nih.gov The use of activated esters provides a versatile and often milder alternative to direct esterification, allowing for the synthesis of esters from sensitive substrates that might not tolerate harsh reaction conditions. organic-chemistry.org

Catalysis plays a pivotal role in the synthesis of esters, offering pathways that are often more efficient, selective, and environmentally benign than stoichiometric methods. Both chemical and biological catalysts have been successfully employed for the synthesis of isonicotinate (B8489971) esters.

Chemical Catalysis: Acid catalysts are fundamental to Fischer esterification, as previously discussed. wikipedia.org Lewis acids, such as scandium(III) triflate, can also be used to catalyze the reaction. wikipedia.org In some cases, the synthesis can be achieved through hydrogenolysis of a precursor. For instance, lower alkyl esters of isonicotinic acid have been prepared by the hydrogenolysis of the corresponding esters of 2,6-dihalopyridine-4-carboxylic acid in the presence of a palladium catalyst. google.com

Biocatalysis: Enzymes, particularly lipases, have emerged as powerful biocatalysts for esterification reactions. nih.gov Lipase-catalyzed esterification offers several advantages, including high selectivity (chemo-, regio-, and stereospecificity), mild reaction conditions (ambient temperature and physiological pH), and reduced environmental impact. nih.govresearchgate.net These enzymes can function in aqueous or non-aqueous environments and have been used for the synthesis of a wide variety of esters. nih.govresearchgate.net

Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized to enhance stability and reusability, are highly effective for ester synthesis. researchgate.netrsc.org The enzymatic reaction typically follows a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor (the carboxylic acid) to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the nucleophile (the alcohol) to form the ester and regenerate the free enzyme. mdpi.com

The efficiency of lipase-catalyzed esterification can be influenced by various factors, including the choice of solvent, water activity, temperature, and the molar ratio of substrates. nih.govnih.gov For instance, the use of ionic liquids as a reaction medium has been shown to be effective for the lipase-catalyzed synthesis of some esters. nih.gov The catalytic activity of lipases in non-aqueous media allows for the synthesis of esters with high yields, making it an attractive green alternative to traditional chemical methods. nih.govrsc.org

Table 1: Comparison of Synthetic Methodologies for Ester Synthesis

| Methodology | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Esterification (Fischer) | Strong acid (e.g., H₂SO₄) | High temperature, reflux | Simple, inexpensive | Harsh conditions, reversible |

| Activated Ester (Acyl Chloride) | Thionyl chloride (SOCl₂) | Moderate temperature | High reactivity, high yield | Corrosive reagent, byproduct |

| Activated Ester (Carbodiimide) | DCC, EDC with DMAP | Room temperature | Mild conditions, high yield | Reagent cost, byproduct removal |

| Biocatalysis (Lipase) | Immobilized lipase (e.g., CALB) | Mild temperature, neutral pH | High selectivity, green | Slower reaction rates, enzyme cost |

Reaction Kinetics and Mechanistic Pathways of this compound Formation

A thorough understanding of the reaction kinetics and the intricate mechanistic pathways is crucial for optimizing the synthesis of this compound. This knowledge allows for the precise control of reaction parameters to maximize yield and minimize the formation of impurities.

The formation of this compound, regardless of the synthetic route, proceeds through a series of transition states and intermediates.

In Fischer esterification , the reaction is initiated by the protonation of the carbonyl oxygen of isonicotinic acid. wikipedia.orglibretexts.org This leads to a resonance-stabilized cation, which is more electrophilic than the neutral carboxylic acid. The subsequent nucleophilic attack by hexadecanol forms a tetrahedral intermediate. wikipedia.orgorganic-chemistry.org This intermediate exists in equilibrium with the starting materials and can undergo proton transfer to one of the hydroxyl groups, forming a good leaving group (water). The departure of water, followed by deprotonation of the remaining carbonyl oxygen, yields the final ester. wikipedia.org The rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carboxylic acid.

In syntheses involving activated esters , such as those using isonicotinoyl chloride, the mechanism is a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic oxygen of hexadecanol. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to give the ester.

When carbodiimides are used, the carboxylic acid adds to one of the double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate is then attacked by the alcohol to form a new tetrahedral intermediate. This intermediate collapses to form the ester and a urea (B33335) byproduct. wikipedia.org A potential side reaction is the intramolecular rearrangement of the O-acylisourea to a stable and unreactive N-acylurea, which can be minimized by the addition of coupling additives. peptide.com

For lipase-catalyzed esterification , the mechanism involves the formation of an acyl-enzyme intermediate within the enzyme's active site. mdpi.com The catalytic triad (B1167595) of the lipase (typically serine, histidine, and aspartate or glutamate) facilitates the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of isonicotinic acid. This forms a tetrahedral intermediate which then collapses, releasing a molecule of water and forming the acyl-enzyme complex. The hexadecanol then enters the active site and its hydroxyl group attacks the acyl-enzyme intermediate, forming another tetrahedral intermediate. This final intermediate collapses to release the hexadecyl isonicotinate ester and regenerate the free enzyme. mdpi.com

The yield and the prevailing mechanistic pathway in the synthesis of this compound are significantly influenced by various reaction parameters.

Temperature: In general, increasing the temperature increases the reaction rate. nih.govresearchgate.net For equilibrium-driven reactions like Fischer esterification, higher temperatures can also help to shift the equilibrium towards the products by facilitating the removal of water. nih.gov However, excessively high temperatures can lead to side reactions and decomposition of the reactants or products. researchgate.net In enzymatic reactions, there is an optimal temperature at which the enzyme exhibits maximum activity; temperatures beyond this optimum can lead to denaturation and loss of catalytic function. nih.gov

Catalyst Concentration: In catalyzed reactions, the concentration of the catalyst directly affects the reaction rate. For acid-catalyzed esterification, a higher concentration of the acid catalyst will generally lead to a faster reaction, although it can also promote side reactions. In enzyme-catalyzed reactions, the rate is typically proportional to the enzyme concentration, assuming the substrate is not limiting. nih.gov

Reactant Concentrations and Molar Ratio: The concentrations of isonicotinic acid and hexadecanol play a crucial role. In Fischer esterification, using an excess of one reactant (usually the less expensive one, hexadecanol) can drive the equilibrium towards the product side, increasing the yield. wikipedia.org In enzyme-catalyzed reactions, the initial concentrations of the substrates can affect the reaction kinetics, with substrate inhibition being a possibility at very high concentrations. mdpi.com

Solvent: The choice of solvent can influence the reaction mechanism and yield. In Fischer esterification, a non-polar solvent that forms an azeotrope with water can be used to facilitate water removal. wikipedia.org In enzyme-catalyzed reactions, the solvent can affect the enzyme's conformation and activity. While lipases can function in various organic solvents, their catalytic efficiency can vary significantly. nih.gov

Water Activity: In lipase-catalyzed esterification, the amount of water present in the reaction medium is a critical parameter. While a small amount of water is essential for maintaining the enzyme's active conformation, an excess of water can promote the reverse reaction (hydrolysis), thereby reducing the ester yield. nih.gov

Table 2: Influence of Reaction Parameters on Ester Synthesis

| Parameter | Effect on Direct Esterification | Effect on Enzyme-Catalyzed Esterification |

|---|---|---|

| Temperature | Increases rate; shifts equilibrium | Increases rate to an optimum, then denaturation |

| Catalyst Conc. | Increases rate | Increases rate (typically) |

| Reactant Ratio | Excess of one reactant increases yield | Can influence rate and equilibrium |

| Solvent | Can aid in water removal | Affects enzyme activity and stability |

| Water | Product that shifts equilibrium to reactants | Essential for activity, but excess promotes hydrolysis |

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic pathways for a wide range of chemical compounds, including esters like this compound. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key principles, such as the use of safer solvents, energy efficiency, and maximizing atom economy, are central to developing environmentally responsible synthetic methods. nih.gov For the synthesis of this compound, these principles are applied to traditional esterification processes to minimize environmental impact and enhance efficiency.

Traditional esterification reactions often rely on volatile organic solvents, which can contribute to air pollution and pose health and safety risks. Modern approaches focus on minimizing or eliminating these solvents.

Solvent-Free Mechanochemical Synthesis: A promising green alternative is the use of solvent-free mechanochemical methods, such as grinding or ball milling. cmu.edunih.gov In this technique, the solid reactants, isonicotinic acid and hexadecanol, are physically ground together, often with a solid catalyst. The mechanical energy supplied initiates the chemical reaction without the need for a solvent medium. Research has demonstrated the successful solvent-free synthesis of a microporous metal-organic framework by grinding copper acetate (B1210297) and isonicotinic acid, achieving a quantitative yield in just 10 minutes. rsc.org This indicates that isonicotinic acid is highly reactive under mechanochemical conditions, a principle that can be extended to its esterification with long-chain alcohols like hexadecanol. This method offers significant advantages, including reduced pollution, lower costs, and simplified processing and handling. cmu.edu

Use of Greener Solvents and Catalysts: When a solvent is necessary, the focus shifts to environmentally benign options such as water or recyclable ionic liquids. mdpi.com Furthermore, the replacement of traditional homogeneous acid catalysts (like sulfuric acid), which are difficult to separate from the reaction mixture and generate significant waste, is a key goal.

Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+) or zeolites, offer a greener alternative. nih.govbeilstein-journals.org These catalysts are easily filtered out of the reaction mixture at the end of the process and can be regenerated and reused multiple times, significantly reducing waste and cost. A patented method for producing ethyl nicotinate (B505614) (a related ester) utilizes a reusable solid acid catalyst in toluene, achieving yields of over 96% and demonstrating the industrial viability of this approach. google.com The catalyst's reusability has been shown to have no negative impact on product yield or quality over several cycles. beilstein-journals.org

The following table summarizes some green synthetic strategies applicable to the synthesis of this compound.

| Strategy | Description | Key Advantages | Relevant Findings |

| Mechanosynthesis | Solid reactants are ground together, with or without a catalyst, to initiate the reaction. | Eliminates solvent use, reduces pollution, lowers energy consumption, simplifies product isolation. | Isonicotinic acid has been shown to react quantitatively in solvent-free grinding processes. rsc.org |

| Heterogeneous Catalysis | Use of solid acid catalysts (e.g., zeolites, ion-exchange resins) instead of liquid acids. | Catalyst is easily recovered and reusable, minimizes corrosive waste streams, simplifies purification. beilstein-journals.org | Solid acid catalysts have been used to produce related nicotinic acid esters with yields exceeding 96-98%. google.com |

| Benign Solvents | Replacement of volatile organic solvents with water, ionic liquids, or deep eutectic solvents. | Reduces toxicity and environmental pollution, enhances safety. | Water and ionic liquids have been successfully used as solvents for the synthesis of various sulfur-containing heterocyclic compounds. mdpi.com |

This table is interactive. Users can sort and filter the data.

Beyond reducing waste from solvents and catalysts, green chemistry places a strong emphasis on the intrinsic efficiency of a chemical reaction, a concept quantified by atom economy.

Atom Economy: Developed by Barry Trost, atom economy measures how many atoms from the reactants are incorporated into the final desired product. primescholars.com It provides a theoretical measure of how "green" a reaction is, irrespective of its percentage yield. The formula for calculating percent atom economy is:

% Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 scranton.edu

For the direct esterification of isonicotinic acid with hexadecanol, the reaction is as follows:

C₆H₅NO₂ (Isonicotinic Acid) + C₁₆H₃₄O (Hexadecanol) → C₂₂H₃₇NO₂ (this compound) + H₂O (Water)

The only by-product is water. This makes direct esterification an inherently atom-economical process. Addition and rearrangement reactions are considered the most environmentally preferable from an atom economy perspective, often reaching 100%. primescholars.com

The table below details the atom economy calculation for this synthesis.

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| Isonicotinic Acid | C₆H₅NO₂ | 123.11 | Reactant |

| Hexadecanol | C₁₆H₃₄O | 242.44 | Reactant |

| Total Reactants | 365.55 | ||

| This compound | C₂₂H₃₇NO₂ | 347.55 | Desired Product |

| Water | H₂O | 18.02 | By-product |

| Atom Economy | 95.07% | (347.55 / 365.55) x 100 |

This table is interactive. Users can sort and filter the data.

An atom economy of 95.07% is excellent and highlights the efficiency of this synthetic route. This contrasts sharply with other common organic reactions, such as the Wittig reaction, which can have atom economies as low as 26% due to the generation of high molecular weight by-products (e.g., triphenylphosphine (B44618) oxide). rsc.org

Sophisticated Spectroscopic and Structural Characterization

Advanced Spectroscopic Techniques for Structural Elucidation of Isonicotinic acid, hexadecyl ester

Spectroscopic methods are fundamental to determining the molecular structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, these techniques map out the connectivity of atoms and the nature of the chemical bonds.

While one-dimensional NMR provides initial information on the chemical environment of protons and carbons, 2D NMR techniques are indispensable for unambiguously assigning these signals and elucidating the complete bonding framework of this compound. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the pyridine (B92270) ring and along the hexadecyl chain. HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would correlate the proton signals directly to their attached carbon atoms. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range couplings between protons and carbons, which helps to piece together the entire molecular structure, for instance, by showing the correlation between the protons on the first methylene (B1212753) group of the hexadecyl chain and the carbonyl carbon of the ester group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-2, H-6 | ~8.7 | ~150.5 |

| Pyridine H-3, H-5 | ~7.8 | ~122.5 |

| Pyridine C-4 | - | ~141.0 |

| C=O (Ester) | - | ~165.0 |

| O-CH₂ (Hexadecyl) | ~4.3 | ~65.0 |

| (CH₂)₁₄ (Hexadecyl) | ~1.2-1.7 | ~22.0-32.0 |

| CH₃ (Hexadecyl) | ~0.9 | ~14.0 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with exceptional accuracy. nih.gov For this compound, with a chemical formula of C₂₂H₃₇NO₂, HRMS can measure the mass of the molecular ion to within a few parts per million of its theoretical value. nist.gov This high level of precision allows for the unequivocal confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. The NIST WebBook lists the molecular weight of this compound as 347.5347 g/mol . nist.gov HRMS would provide an experimental mass that is extremely close to this value, thereby validating the compound's identity.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in this compound. chemicalbook.com The FT-IR spectrum would be expected to show a strong absorption band around 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. spectrabase.com Other key signals would include those from the C-O stretching of the ester, the C-N stretching vibrations of the pyridine ring, and the C-H stretching and bending vibrations of the long alkyl chain. nih.govresearchgate.net

FT-Raman spectroscopy offers complementary information. While the carbonyl stretch is often weaker in Raman, the aromatic ring vibrations of the pyridine moiety typically produce strong and well-defined Raman bands. nih.govresearchgate.net The combination of both FT-IR and FT-Raman allows for a more complete vibrational analysis of the molecule. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (Alkyl) | 2850-2960 | 2850-2960 |

| C=O Stretch (Ester) | 1720-1740 | 1720-1740 |

| C-N Stretch (Pyridine) | 1590-1610 | 1590-1610 |

| C-O Stretch (Ester) | 1100-1300 | 1100-1300 |

Solid-State Structural Analysis (e.g., X-ray Diffraction) for Crystalline Forms

Chromatographic and Separation Science for Purity and Analysis of this compound in Complex Mixtures

Chromatographic techniques are essential for the separation and purification of this compound, as well as for assessing its purity. nih.gov Given the presence of the long, nonpolar hexadecyl chain and the polar pyridine ring, reversed-phase high-performance liquid chromatography (RP-HPLC) would be a suitable method for its analysis. A C18 column would likely be employed, with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. researchgate.net The retention time of the compound would be sensitive to the exact composition of the mobile phase.

Gas chromatography (GC) could also be utilized, particularly for assessing the purity of the compound, as suggested by the data available in the NIST WebBook. nist.gov The volatility of the ester would allow it to be analyzed by GC, likely with a flame ionization detector (FID) or coupled to a mass spectrometer (GC-MS) for simultaneous separation and identification. The choice of stationary phase for the GC column would be critical to achieving good separation from any impurities. For compounds that may be unstable under certain conditions, other techniques like normal-phase HPLC or supercritical fluid chromatography (SFC) could be considered. americanpharmaceuticalreview.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of Isonicotinic acid, hexadecyl ester, offering a detailed view of its electronic landscape and structural preferences.

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the molecular and electronic structure of molecules like this compound. ufms.brijcce.ac.irrsc.org These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule. DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for molecules of this size. ufms.brijcce.ac.irwarwick.ac.uk

Calculations would typically involve geometry optimization to find the lowest energy structure of the molecule. From this optimized geometry, a wealth of electronic properties can be calculated. For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical stability and reactivity of the molecule. ufms.brresearchgate.net

Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. This map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for understanding intermolecular interactions. For this compound, the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen of the ester group are expected to be regions of negative potential, while the hydrogen atoms of the pyridine ring and the long alkyl chain would exhibit positive potential.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is hypothetical and serves as an illustration of the types of properties that can be obtained from DFT calculations.

Conformational Analysis and Energetics

The long and flexible hexadecyl chain, along with the rotatable bond of the ester group, endows this compound with significant conformational freedom. A thorough conformational analysis is essential to identify the most stable conformers and to understand the energy landscape of the molecule.

Computational methods can systematically explore the potential energy surface of the molecule by rotating the dihedral angles of the flexible bonds. For each conformation, the energy can be calculated, allowing for the identification of local and global energy minima. The results of such an analysis would likely show that extended, all-trans conformations of the hexadecyl chain are energetically favorable in the gas phase to minimize steric hindrance. However, in different environments, such as at an interface or in an aggregated state, folded or bent conformations might become more prevalent due to intermolecular interactions.

The relative energies of different conformers can be used to calculate their population distribution at a given temperature using the Boltzmann distribution. This information is crucial for understanding the macroscopic properties of the compound, which are an average over all populated conformations.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. rsc.orgrandallcygan.comresearchgate.netmdpi.comunt.edu In an MD simulation, the atoms of the molecule are treated as classical particles, and their motion is governed by Newton's laws of motion. The forces between the atoms are described by a force field, which is a set of empirical potential energy functions.

For a molecule like this compound, which has an amphiphilic character with a polar head (the isonicotinic acid moiety) and a long nonpolar tail (the hexadecyl chain), MD simulations are particularly useful for studying its behavior at interfaces, such as an oil-water interface. rsc.orgrandallcygan.com By simulating a system containing the ester molecules at the interface between water and an organic solvent, one can observe how the molecules orient themselves to minimize their free energy. It is expected that the polar head groups would prefer to be in the aqueous phase, while the nonpolar tails would extend into the oil phase.

MD simulations can also provide information about the packing of the molecules at the interface, the thickness of the interfacial layer, and the order parameters of the alkyl chains. rsc.org These simulations can also be used to calculate properties like the interfacial tension, which is a key parameter for applications involving emulsions and surfactants. rsc.org

Quantitative Structure-Property Relationships (QSPR) in this compound Analogues

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their physicochemical properties or biological activity. osti.govnih.govmdpi.com

Prediction of Physicochemical Properties (excluding basic identification data)

For a series of analogues of this compound, where, for example, the length of the alkyl chain is varied, a QSPR model could be developed to predict various physicochemical properties. These properties could include interfacial tension, critical micelle concentration (if the compounds form micelles), or their partitioning behavior between different phases.

To build a QSPR model, a set of molecular descriptors is first calculated for each analogue in the series. These descriptors are numerical values that encode different aspects of the molecular structure, such as topological, geometrical, electronic, and constitutional descriptors. Then, a statistical method, such as multiple linear regression or machine learning algorithms, is used to find a mathematical equation that relates the descriptors to the property of interest. osti.govnih.gov

Table 2: Hypothetical Descriptors for a QSPR Study of Isonicotinic Acid Ester Analogues

| Analogue (Alkyl Chain) | Molecular Weight ( g/mol ) | LogP | Surface Area (Ų) | Predicted Interfacial Tension (mN/m) |

| C12 | 305.45 | 5.8 | 350.2 | 35.1 |

| C14 | 333.51 | 6.8 | 390.5 | 32.5 |

| C16 | 361.56 | 7.8 | 430.8 | 30.2 |

| C18 | 389.61 | 8.8 | 471.1 | 28.1 |

Note: The data in this table is hypothetical and illustrates the type of information that would be used in and generated from a QSPR study.

Correlation with Interfacial Activity or Catalytic Performance

QSPR models can also be employed to correlate the structural features of this compound and its analogues with their performance in specific applications. For instance, if these compounds are investigated as interfacial catalysts, a QSPR model could be developed to predict their catalytic activity based on their structural descriptors. osti.govnih.govmdpi.com

Catalytic Roles and Reaction Substrate Investigations

This compound, as a long-chain fatty acid ester, can be a substrate in various catalytic reactions, particularly those involving the cleavage or transformation of the ester bond.

1 this compound as a Substrate in Ester Hydrogenolysis

Ester hydrogenolysis is a chemical reaction that cleaves an ester bond with the addition of hydrogen, typically yielding two alcohols. In the case of this compound, hydrogenolysis would be expected to produce 4-(hydroxymethyl)pyridine and 1-hexadecanol. This reaction is of industrial importance for the production of fatty alcohols from fatty acid esters.

While direct experimental data on the hydrogenolysis of this compound is not available, studies on the catalytic hydrogenation of other long-chain esters provide valuable insights. For example, the hydrogenation of fatty acid methyl esters to fatty alcohols is a well-studied process. researchgate.netacs.org These reactions often employ heterogeneous catalysts, such as copper-based systems, under high pressure and temperature. acs.org

Recent research has also explored the use of homogeneous catalysts, such as osmium pincer complexes, for the hydrogenation of long-chain esters. rsc.org These catalysts have shown effectiveness in converting saturated esters to alcohols. rsc.org The reaction pathway for ester hydrogenolysis can proceed through the initial hydrogenation of the ester to an aldehyde intermediate, which is then further hydrogenated to the alcohol. csic.es It is reasonable to expect that this compound could serve as a substrate in similar catalytic systems.

| Catalyst Type | Typical Substrates | Primary Products | Reaction Conditions |

| Heterogeneous Copper-based | Fatty Acid Methyl Esters | Fatty Alcohols | High Pressure, High Temperature |

| Homogeneous Osmium Pincer Complexes | Saturated Long-Chain Esters | Alcohols | High Pressure Hydrogen Gas |

| Ruthenium on Tungstated Zirconia | Ethyl Stearate | 1-Octadecanol | High Pressure, High Temperature |

This table presents analogous data for long-chain ester hydrogenolysis.

Investigation of Functional Properties and Non Clinical Applications

2 Influence of Isonicotinic acid, hexadecyl ester in Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is widely used in the production of biodiesel from triglycerides (which are esters of fatty acids and glycerol). unud.ac.idjbiochemtech.commdpi.com In this context, a long-chain ester like this compound could potentially participate in or be a model substrate for transesterification.

The reaction is typically catalyzed by acids or bases. nih.gov In a base-catalyzed mechanism, an alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that then collapses to form the new ester and a new alkoxide. jbiochemtech.com In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for the attack by an alcohol. jbiochemtech.com

While there is no specific literature detailing the use of this compound in transesterification, the principles governing the transesterification of other long-chain fatty acid esters are applicable. researchgate.net The reactivity of the ester would be influenced by steric hindrance around the carbonyl group and the electronic nature of the isonicotinate (B8489971) moiety. The pyridine (B92270) ring, with its electron-withdrawing nature, could influence the susceptibility of the carbonyl carbon to nucleophilic attack.

| Catalyst | Reaction Type | Key Intermediates | Common Applications |

| Homogeneous Base (e.g., NaOH, KOH) | Base-catalyzed transesterification | Tetrahedral intermediate | Biodiesel production |

| Homogeneous Acid (e.g., H₂SO₄) | Acid-catalyzed transesterification | Protonated carbonyl | Esterification of free fatty acids |

| Heterogeneous Solid Catalysts | Solid acid or base catalysis | Surface-bound intermediates | Greener biodiesel production |

This table provides a general overview of catalysts used in transesterification reactions of esters.

Application in Heterogeneous or Homogeneous Catalytic Systems

While specific studies detailing the catalytic use of this compound are not extensively documented, the broader class of isonicotinic acid esters has been utilized in various catalytic processes. The synthesis of these esters often employs catalytic methods. For instance, lower alkyl esters of isonicotinic acid can be prepared through hydrogenolysis of the corresponding esters of 2,6-dihalopyridine-4-carboxylic acid in the presence of a palladium catalyst. google.com This process is conducted under non-hydrolytic conditions and superatmospheric pressure. google.com

Furthermore, zeolite-based catalysts have demonstrated effectiveness in the esterification of isonicotinic acid with alcohols, such as ethanol, to produce the corresponding esters. researchgate.net The catalytic activity of metal-organic frameworks (MOFs) containing isonicotinate ions has also been explored in reactions like copper-catalyzed azide-alkyne cycloadditions.

The pyridine nitrogen in the isonicotinic acid moiety of the hexadecyl ester could potentially act as a ligand, coordinating with metal centers in homogeneous catalysis. The long hexadecyl chain might influence the solubility and stability of such a catalyst in nonpolar solvents, potentially enabling its use in specific reaction media. In heterogeneous catalysis, the molecule could be anchored to a solid support, with the catalytically active pyridine group exposed to the reactants. The nature of the support and the reaction conditions would be critical in determining the efficiency of such a system.

Table 1: Examples of Catalytic Systems for Isonicotinic Acid Ester Synthesis

| Catalyst Type | Reactants | Product | Reference |

| Palladium on Charcoal | Lower alkyl ester of 2,6-dihalopyridine-4-carboxylic acid, Hydrogen | Lower alkyl ester of isonicotinic acid | google.com |

| Hydrogen forms of natural zeolites | Isonicotinic acid, Ethanol | Ethyl isonicotinate | researchgate.net |

This table is generated based on available data for related isonicotinic acid esters and serves as a model for potential catalytic applications.

Interactions with Biological Systems (In Vitro Mechanistic Studies)

The amphiphilic structure of this compound suggests significant interactions with biological systems, which can be investigated through in vitro model systems.

The interaction of isonicotinic acid derivatives with enzymes is an area of active research, largely driven by the antitubercular drug isoniazid (B1672263) (isonicotinic acid hydrazide). Isoniazid itself is a prodrug that is activated by the catalase-peroxidase enzyme KatG in Mycobacterium tuberculosis. mdpi.comekb.eg The activated form then inhibits InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis. mdpi.comekb.eg

While direct enzymatic studies on this compound are scarce, it is plausible that the isonicotinic acid headgroup could interact with the active sites of certain enzymes. The reactivity of the pyridine nitrogen is considered crucial for the biological activity of some isonicotinic acid derivatives. nih.gov Furthermore, esters of nicotinic acid have been shown to be sensitive to enzymatic degradation by esterases, releasing the parent acid. nih.gov It is conceivable that this compound could act as a substrate for esterases, leading to its hydrolysis into isonicotinic acid and hexadecanol (B772). The long hexadecyl chain would likely influence the binding affinity and orientation of the molecule within the enzyme's active site.

The interaction of amphiphilic molecules with cell membranes is a key determinant of their biological effects. The long hexadecyl chain of this compound would favor its insertion into the hydrophobic core of lipid bilayers. Studies on the effect of pyridine on lipid metabolism have shown that it can alter the composition of membrane lipids, such as sphingomyelin (B164518) and phosphatidylethanolamines. nih.gov This suggests that the pyridine headgroup of the ester could also interact with the membrane interface.

The incorporation of long-chain esters into lipid membranes can affect their physical properties, such as fluidity. The bulky nature of the hexadecyl chain could disrupt the packing of phospholipids, potentially increasing membrane fluidity. This interaction would be influenced by the lipid composition of the model membrane, including the presence of cholesterol and the degree of saturation of the phospholipid acyl chains. nih.gov The pyridine headgroup, being polar, would likely reside near the lipid-water interface, interacting with the phospholipid headgroups.

Table 2: Potential Interactions of this compound with Model Cell Membranes

| Structural Component | Likely Interaction with Lipid Bilayer | Potential Effect on Membrane Properties |

| Hexadecyl Chain (Lipophilic) | Insertion into the hydrophobic core | Increased membrane fluidity, altered lipid packing |

| Isonicotinic Acid Moiety (Hydrophilic) | Localization near the lipid-water interface | Interaction with phospholipid headgroups |

This table is a hypothetical representation based on the principles of membrane biology and data from related compounds.

Structure-activity relationship (SAR) studies on isonicotinic acid derivatives have provided insights into the molecular features required for biological activity. For isoniazid, the hydrazide group is essential for its antitubercular action. ekb.egwjbphs.com Modifications to the pyridine ring and the hydrazide moiety can significantly alter its efficacy. nih.gov

For this compound, the key structural features are the pyridine ring, the ester linkage, and the long alkyl chain. In the context of enzyme inhibition, the pyridine nitrogen could act as a hydrogen bond acceptor or a coordinating ligand for metal ions in the active site. The ester group could be susceptible to hydrolysis, as mentioned earlier. The hexadecyl chain would contribute significantly to the molecule's lipophilicity, which could enhance its ability to cross cell membranes and interact with hydrophobic pockets in enzymes.

SAR studies on other enzyme inhibitors have shown that the length and branching of alkyl chains can have a profound impact on inhibitory potency. It is plausible that varying the length of the alkyl chain of isonicotinic acid esters could modulate their interaction with specific enzymes, leading to a range of biological activities.

Potential in Advanced Materials Development (e.g., Polymers, Coatings)

The unique structure of this compound also suggests its potential as a component in the development of advanced materials.

The presence of a reactive group, such as the pyridine ring, and a long alkyl chain makes it a candidate for incorporation into polymers. While specific polymerization of this compound has not been reported, esters are fundamental building blocks of polyesters. youtube.com The isonicotinic acid moiety could be modified to introduce a polymerizable group, or the hexadecyl ester itself could be used as a functional monomer or comonomer in polymerization reactions. The resulting polymer would possess side chains with pyridine groups, which could be used for further chemical modifications, metal coordination, or to impart specific properties like thermal stability or altered solubility. The development of functional polymers from various monomers is an active area of research. ntu.edu.sg

In the field of coatings, the long hexadecyl chain could impart hydrophobic properties to a surface. Long-chain cellulose (B213188) esters, for example, have been shown to form films with good water vapor barrier properties. aalto.fi If incorporated into a coating formulation, this compound could orient at the surface, with the hydrophobic tails exposed, leading to a water-repellent finish. The pyridine group, on the other hand, could enhance adhesion to certain substrates or act as a site for cross-linking. The development of non-polymeric amphiphilic coatings for nanoparticles is an emerging application for functionalized organic molecules. nih.gov

Table 3: Potential Applications in Advanced Materials

| Application Area | Potential Role of this compound | Resulting Material Property |

| Polymers | Functional monomer or comonomer | Polymer with pendant pyridine groups, modified solubility and thermal properties |

| Coatings | Hydrophobic additive | Water-repellent surface, improved adhesion |

This table outlines hypothetical applications based on the chemical structure of the compound and principles of material science.

Derivatization and Structural Modification Studies

Synthesis of Novel Isonicotinic acid, hexadecyl ester Analogues and Derivatives

The synthesis of novel analogues and derivatives of this compound can be approached through several established chemical strategies. These generally involve modifications to the ester group or the pyridine (B92270) ring. belnauka.bybelnauka.by The most common method for forming the initial ester is the Fischer esterification of isonicotinic acid with the corresponding alcohol, often catalyzed by an acid like sulfuric acid. researchgate.netyoutube.com More advanced methods might involve the use of coupling reagents to form the ester under milder conditions. youtube.com

Systematic modification of the alkyl chain is a fundamental strategy to modulate the physicochemical properties of ester compounds. ontosight.ai While the subject compound is the hexadecyl (C16) ester, the synthesis of a homologous series with varying chain lengths (e.g., from C1 to C20) can be readily achieved by esterifying isonicotinic acid with the corresponding linear alcohols. researchgate.netgoogle.com

Furthermore, introducing branching into the alkyl chain can significantly impact the molecule's properties by altering its steric profile and lipophilicity.

Table 1: Hypothetical Analogues of this compound with Modified Alkyl Chains

| Analogue Name | Alkyl Chain Structure | Potential Synthetic Method |

| Isonicotinic acid, dodecyl ester | Linear C12 | Fischer esterification with dodecanol |

| Isonicotinic acid, octadecyl ester | Linear C18 | Fischer esterification with octadecanol |

| Isonicotinic acid, 2-ethylhexyl ester | Branched C8 | Fischer esterification with 2-ethylhexanol |

| Isonicotinic acid, isocetyl ester | Branched C16 | Fischer esterification with isocetyl alcohol |

This table is illustrative and based on standard esterification reactions.

The introduction of additional functional groups to the this compound molecule can be achieved by either modifying the alkyl chain or the pyridine ring. masterorganicchemistry.combccampus.ca Functional groups can be introduced into the alkyl chain of the alcohol prior to esterification. For instance, using a diol as the starting alcohol would yield a hydroxy-terminated ester, which could then be further functionalized.

On the pyridine ring, electrophilic substitution reactions are possible, though the pyridine ring is generally deactivated towards such reactions. More commonly, functional groups are introduced via modification of a pre-functionalized pyridine derivative before the final esterification step. wikipedia.org

A powerful approach to creating a diverse library of analogues is to introduce substituents onto the pyridine ring itself. nih.gov This is typically accomplished by starting with a substituted pyridine-4-carboxylic acid. For example, chloro or bromo groups can be introduced onto the pyridine ring and subsequently used as handles for cross-coupling reactions to introduce a wide variety of other functional groups. google.com

Table 2: Examples of Synthesized Isonicotinic Acid Esters with Pyridine Core Substitutions

| Starting Material | Resulting Ester Derivative (General) | Synthetic Approach | Reference |

| 2,6-Dichloropyridine-4-carboxylic acid | 2,6-Dichloroisonicotinic acid, alkyl ester | Esterification followed by potential further substitution | google.com |

| Isonicotinic acid N-oxide | 2-Chloroisonicotinic acid ester | N-oxidation followed by chlorination and esterification | wikipedia.org |

| 3-Aminopyridine | 3-Amino-isonicotinic acid ester | A multi-step synthesis involving carboxylation | wikipedia.org |

Comparative Analysis of Functional Properties Across Derivatives

The functional properties of isonicotinic acid ester derivatives are highly dependent on their specific structural features. ontosight.ai For instance, the length and branching of the alkyl chain are known to influence properties such as solubility, melting point, and interaction with biological membranes. ontosight.ai Longer, linear alkyl chains generally increase lipophilicity, which can enhance membrane permeability.

The introduction of polar functional groups, such as hydroxyl or amino groups, would be expected to increase hydrophilicity and potentially introduce new binding interactions. Substituents on the pyridine ring can modulate the electronic properties of the entire molecule. nih.gov For example, electron-withdrawing groups would make the pyridine nitrogen less basic, while electron-donating groups would have the opposite effect. These changes can influence how the molecule interacts with biological targets or its stability. nih.gov

Mechanistic Insights into Structure-Function Relationships from Derivatization

Systematic derivatization provides crucial insights into the structure-function relationships of isonicotinic acid esters. By comparing the properties of a series of related compounds, researchers can deduce the role of each molecular component. For example, if a series of esters with increasing alkyl chain length shows a corresponding increase in a particular biological activity up to a certain point (a "cut-off effect"), it would suggest that lipophilicity plays a key role in that activity, possibly by facilitating transport to a target site.

Studies on various isonicotinic acid derivatives have shown that the pyridine nitrogen is a key interaction point, often acting as a hydrogen bond acceptor or coordinating to metal ions. rsc.org Modifying the substituents on the pyridine ring can therefore fine-tune these interactions. For instance, the synthesis and evaluation of a series of N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides of isonicotinic acid revealed that specific substitutions on the aryl rings led to enhanced antitubercular activity, providing a clear structure-activity relationship. nih.gov Similarly, the anti-inflammatory properties of some nicotinic acid derivatives have been linked to their ability to inhibit certain enzymes, a function that can be modulated by altering substituents. nih.gov

Environmental Fate and Degradation Mechanisms Academic Focus

Abiotic Degradation Pathways of Isonicotinic acid, hexadecyl ester (e.g., Hydrolysis, Photodegradation)

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily through reactions with water (hydrolysis) and light (photodegradation).

Hydrolysis: The ester linkage in this compound is a primary target for hydrolytic cleavage. Hydrolysis is a reaction with water that splits the ester into its constituent alcohol and carboxylic acid. chemguide.co.uk This process can occur under acidic, basic, or neutral conditions, though the reaction with pure water is typically very slow. chemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the ester is heated with an excess of water, leading to a reversible reaction that yields isonicotinic acid and hexadecanol (B772). libretexts.org The equilibrium nature of this reaction means it may not proceed to completion. libretexts.org The general mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is generally a more effective method for ester hydrolysis. chemguide.co.uk The ester is heated with a dilute alkali, such as sodium hydroxide (B78521). The reaction is effectively irreversible because the carboxylic acid produced (isonicotinic acid) is immediately deprotonated by the base to form a carboxylate salt (sodium isonicotinate), which prevents the reverse reaction from occurring. libretexts.org

The presence of metal ions in the environment could also potentially catalyze the hydrolysis of the ester bond, as has been observed with esters of picolinic acid, an isomer of isonicotinic acid. acs.org

Photodegradation: The pyridine (B92270) ring in this compound is a chromophore, meaning it can absorb light, particularly in the UV spectrum. This absorption of energy can lead to photodegradation. Studies on pyridine and its derivatives show that they can be degraded through photocatalysis, often facilitated by semiconductor materials like titanium dioxide (TiO₂) or zinc oxide (ZnO) which can be naturally present in some soils and sediments. researchgate.net The degradation rate is influenced by factors such as pH and the presence of other substances. researchgate.net

| Degradation Pathway | Description | Key Products | Influencing Factors |

| Acidic Hydrolysis | Reversible reaction with water, catalyzed by acid. libretexts.org | Isonicotinic acid, Hexadecanol | pH, Temperature, Water availability |

| Basic Hydrolysis | Irreversible reaction with hydroxide ions. chemguide.co.uklibretexts.org | Isonicotinate (B8489971) salt, Hexadecanol | pH, Temperature |

| Photodegradation | Degradation initiated by the absorption of light, primarily by the pyridine ring. nih.govnih.gov | Pyridine ring fragments (e.g., succinic acid), Oxidized byproducts | Light intensity (UV), Presence of photocatalysts (e.g., TiO₂) researchgate.netresearchgate.net |

Biotic Degradation Mechanisms and Microbial Interactions

The breakdown of this compound by living organisms, particularly microorganisms, is a critical component of its environmental fate. This process relies on microbial enzymes to catalyze the breakdown of the molecule into simpler, less harmful substances.

The ester bond is the most probable initial point of microbial attack. This is accomplished by a broad class of enzymes called hydrolases, specifically esterases and lipases, which are ubiquitous in the environment. nih.govmdpi.com These enzymes catalyze the hydrolysis of ester bonds, and their activity is a key step in the biodegradation of many organic pollutants. mdpi.com

Esterases and Lipases: Lipases, such as those from Candida and Rhizomucor species, are particularly effective at hydrolyzing esters with long-chain fatty acids. nih.gov Carboxylesterases are also known to hydrolyze long-chain fatty acid esters. wikipedia.org Given the structure of this compound, with its long C16 chain, it is a prime substrate for extracellular lipases secreted by bacteria and fungi. Studies have demonstrated the complete hydrolysis of other long-chain N-heterocyclic esters by such enzymes. nih.gov The enzymatic reaction cleaves the molecule into isonicotinic acid and 1-hexadecanol.

The presence of microorganisms capable of producing these enzymes has been confirmed in various environments, from soil to aquatic sediments and even in extreme environments like acid mine drainage. nih.gov

Following the initial enzymatic hydrolysis, microorganisms can further metabolize the two resulting fragments:

Metabolism of the Hexadecyl Chain (1-Hexadecanol): 1-Hexadecanol is a long-chain fatty alcohol that is readily biodegradable. Microorganisms possess well-established metabolic pathways to utilize such compounds as a source of carbon and energy. The alcohol is first oxidized to the corresponding fatty acid, hexadecanoic acid (palmitic acid). This fatty acid then enters the central metabolic pathway of beta-oxidation, where it is sequentially broken down into two-carbon acetyl-CoA units. These acetyl-CoA units are then funneled into the citric acid cycle for complete mineralization to carbon dioxide and water.

Metabolism of the Pyridine Moiety (Isonicotinic Acid): The pyridine ring is generally more resistant to degradation than the alkyl chain due to its aromatic and heterocyclic nature. However, numerous aerobic and anaerobic microorganisms have evolved pathways to degrade pyridine and its derivatives. nih.gov The initial steps typically involve hydroxylation of the ring by monooxygenase enzymes, which destabilizes the aromatic system and facilitates ring cleavage. nih.govacs.org The resulting aliphatic intermediates can then be processed through central metabolic pathways. The biodegradability of pyridine itself, coupled with the fact that its photolysis products are readily metabolized, strongly suggests that isonicotinic acid can be mineralized by adapted microbial communities. acs.org

| Degradation Step | Microbial Process | Key Enzymes | Resulting Products |

| Initial Cleavage | Enzymatic Hydrolysis | Esterases, Lipases mdpi.comnih.gov | Isonicotinic acid, 1-Hexadecanol |

| Chain Metabolism | Oxidation & Beta-Oxidation | Alcohol Dehydrogenase, Fatty Acid Oxidase | Acetyl-CoA, CO₂, H₂O |

| Ring Metabolism | Hydroxylation & Ring Fission | Monooxygenases, Dioxygenases nih.gov | Aliphatic intermediates, CO₂, H₂O, NH₃ |

Persistence and Environmental Distribution Modeling (Theoretical)

The persistence of this compound in the environment is a function of the rates of its degradation relative to its partitioning into different environmental compartments.

Environmental Distribution Modeling: The compound's amphiphilic nature—having both a hydrophilic (pyridine ring) and a highly lipophilic (hexadecyl tail) part—will govern its environmental distribution. Nitrogen-containing heterocyclic compounds can be quite water-soluble. mdpi.com However, the very long C16 alkyl chain will dominate the physical properties of the molecule, making it highly lipophilic and giving it a low aqueous solubility and a high octanol-water partition coefficient (Kow).

This high lipophilicity predicts the following behavior:

Sorption: The compound will strongly adsorb to organic matter in soil and sediment, reducing its mobility in water and its bioavailability for microbial degradation.

Bioaccumulation: Due to its fat-soluble nature, there is a high potential for bioaccumulation in the fatty tissues of organisms, leading to biomagnification up the food chain. This is a significant concern for long-chain organic compounds released into the environment. mdpi.com

Air-Water Distribution: Its volatility is expected to be low, meaning it is unlikely to be significantly transported in the atmosphere. Its primary distribution will be within soil and aquatic systems.

The theoretical distribution suggests that while degradation pathways exist, the compound's tendency to sequester in sediment and biota could lead to long-term persistence in these compartments.

Future Research Directions and Unexplored Frontiers

Integration of Isonicotinic acid, hexadecyl ester into Multi-Component Systems

The amphiphilic nature of this compound makes it an ideal candidate for integration into complex, multi-component systems. Its ability to self-assemble at interfaces opens up possibilities for creating highly ordered molecular architectures with novel functionalities.

Future investigations could focus on the formation and characterization of Langmuir-Blodgett (LB) films. rsc.orgucl.ac.uk The behavior of this compound at the air-water interface could be studied to understand its film-forming properties. rsc.org By transferring these monolayers onto solid substrates, it may be possible to construct functional surfaces for applications in sensors or molecular electronics. acs.org The interaction of these films with other molecules, such as analytes in a sensor system, could be a key area of study.

Furthermore, the self-assembly of this compound in solution could lead to the formation of micelles, vesicles, or other nanostructures. These could serve as nanocarriers for drug delivery, similar to other functionalized 1,4-dihydropyridine (B1200194) derivatives which have shown potential in gene delivery. nih.gov Research into the loading and release characteristics of these assemblies for various active molecules would be a significant step forward. The interaction of these self-assembled structures with biological membranes is another critical area of future research.

The potential for this compound to act as a component in liquid crystals also warrants investigation. The long alkyl chain is a common feature in molecules that exhibit liquid crystalline phases. highland.cc.il.usresearchgate.netnih.gov Studies into the thermotropic behavior of this compound and its mixtures with other mesogenic compounds could reveal new liquid crystal materials with tailored properties for display technologies or smart materials.

Advanced Analytical Methodologies for Complex Matrices and In Situ Studies

To fully understand the behavior of this compound in the complex environments envisioned in Section 8.1, the development and application of advanced analytical methodologies will be crucial.

For studying its integration into multi-component systems like Langmuir-Blodgett films or self-assembled nanostructures, a suite of surface-sensitive and microscopic techniques will be necessary. Atomic Force Microscopy (AFM) could provide nanoscale morphological information of the formed structures. researchgate.net Spectroscopic techniques such as UV-visible and fluorescence spectroscopy could be employed to study the molecular packing and orientation within these assemblies. researchgate.net

When investigating its potential as a supramolecular affinity material, Quartz Crystal Microbalances (QCM) could be a powerful tool for gravimetric sensing of analyte adsorption onto surfaces functionalized with this compound. nih.gov This would allow for the quantitative assessment of its binding capabilities.

For in situ studies, particularly in biological or pseudo-biological environments, techniques that can probe molecular interactions in real-time will be invaluable. For instance, advanced NMR techniques could be used to study the dynamics of the hexadecyl chain within a lipid bilayer or the binding of guest molecules within a self-assembled host structure.

Rational Design of this compound for Specific Functional Applications

Building on a fundamental understanding of its properties, the rational design of new derivatives of this compound can unlock a wide range of specific functional applications. The pyridine (B92270) ring offers a versatile platform for chemical modification.

Strategic functionalization of the pyridine ring could be explored to enhance its properties for targeted applications. nih.govrsc.orgnih.gov For example, introducing specific functional groups could improve its ability to coordinate with metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs). wikipedia.org Such materials could have applications in catalysis, gas storage, or separation.

The ester linkage also presents an opportunity for modification. By varying the length and branching of the alkyl chain, it may be possible to fine-tune the self-assembly properties and liquid crystalline behavior of the molecule. nih.gov Introducing stimuli-responsive moieties into the molecule could lead to "smart" materials that change their properties in response to external triggers like light, pH, or temperature.

Computational modeling and simulation will be a key partner in this rational design process. Molecular dynamics simulations could predict the self-assembly behavior of different derivatives, while quantum chemical calculations could help in understanding their electronic properties and reactivity. montana.edu This in silico approach can guide synthetic efforts towards the most promising candidates for specific applications.

Collaborative and Interdisciplinary Research Opportunities

The exploration of this compound and its derivatives is inherently an interdisciplinary endeavor. Realizing the full potential of this compound will require close collaboration between chemists, physicists, materials scientists, and biologists.

Synthetic chemists will be needed to devise efficient routes for the synthesis of the parent compound and its rationally designed derivatives. acs.org Materials scientists and physicists will be crucial for characterizing the physical properties of the resulting materials, such as their mechanical, optical, and electronic characteristics. acs.org

Biologists and pharmacologists could explore the potential of self-assembled nanostructures of this compound for drug delivery, investigating their biocompatibility and efficacy. wikipedia.org Collaboration with analytical chemists will be essential to develop the necessary tools to study these systems in complex environments. nih.gov

Furthermore, partnerships with engineers could lead to the development of practical devices based on the unique properties of these materials, such as novel sensors, display technologies, or controlled-release systems. mdpi.com The journey from a single molecule to a functional device is a long one, and it is a path best traveled by a collaborative, interdisciplinary team.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing isonicotinic acid, hexadecyl ester with high purity?

- Methodology : Acid-catalyzed esterification using isonicotinic acid and hexadecanol under reflux with a strong acid catalyst (e.g., sulfuric acid). Post-synthesis purification via column chromatography with silica gel (eluent: hexane/ethyl acetate) improves purity. Monitor reaction progress using thin-layer chromatography (TLC) .

- Key Considerations : Control reaction temperature (80–100°C) to avoid side products like anhydrides. Use molar excess of hexadecanol (1.5:1) to drive esterification to completion.

Q. How can researchers characterize the structural integrity of synthesized this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm ester linkage via -NMR (δ 4.0–4.3 ppm for –CHO–; δ 8.5–8.8 ppm for pyridinyl protons) and -NMR (δ 165–170 ppm for carbonyl).

- FTIR : Identify ester C=O stretch (~1740 cm) and pyridinyl ring vibrations (~1600 cm).